molecular formula C11H13NO2 B1271898 N-(4-Acetyl-3-methylphenyl)acetamide CAS No. 34956-31-5

N-(4-Acetyl-3-methylphenyl)acetamide

Cat. No. B1271898
CAS RN: 34956-31-5
M. Wt: 191.23 g/mol
InChI Key: PTARWPNYVATTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetyl-3-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group attached to an amine. While the specific compound N-(4-Acetyl-3-methylphenyl)acetamide is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of acetamide derivatives.

Synthesis Analysis

The synthesis of acetamide derivatives is often achieved through nucleophilic substitution reactions, acetylation, and other organic transformations. For instance, N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via reaction with chlorotrimethylsilane . Similarly, other acetamide derivatives were prepared through multi-step synthetic routes involving reduction, nucleophilic reactions, and acetylation . These methods highlight the versatility of acetamide chemistry and the ability to introduce various functional groups to alter the compound's properties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using techniques such as X-ray single-crystal analysis, NMR spectroscopy, and DFT calculations . For example, the structure of a silylated derivative was confirmed by X-ray analysis, and the existence of equilibrium between different cyclic structures was observed . The crystal structure of another derivative was stabilized by various noncovalent interactions, including hydrogen bonding and halogen bonding, as revealed by Hirshfeld surface analysis and 3D energy framework approach .

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions, including transsilylation, hydrolysis, and reactions with alcohols . The reactivity of these compounds is influenced by the substituents present on the phenyl ring and the nature of the functional groups attached to the acetamide nitrogen. The study of these reactions is crucial for understanding the behavior of acetamide derivatives in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the intermolecular interactions they can form. For instance, variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds in solution . The electronic behavior of these hydrogen bonds was further analyzed using NBO studies . Additionally, the molecular structures of gaseous acetamides were determined using electron diffraction, highlighting differences in bond lengths compared to the crystalline state .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-Acetyl-3-methylphenyl)acetamide is utilized in various synthetic processes. For example, it undergoes acylation and cyclization under microwave irradiation to yield 2,6-dimethyl-3-aryl-4(1H)-quinolones, demonstrating its utility in synthesizing complex chemical structures with high yield and efficiency (Liu Chang-chu, 2014). Additionally, its derivatives are explored for their potential as pesticides, where their properties are characterized by X-ray powder diffraction (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Catalytic and Synthesis Applications

N-(4-Acetyl-3-methylphenyl)acetamide is used in chemoselective acetylation processes, important in synthesizing antimalarial drugs. Its derivatives, created using immobilized lipase, show potential in pharmaceutical synthesis, demonstrating the compound's versatility in drug development (Deepali B Magadum, G. Yadav, 2018). Moreover, its role in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a key intermediate for azo disperse dyes, highlights its importance in eco-friendly chemical processes (Zhang Qun-feng, 2008).

Structural and Binding Studies

The compound's derivatives are examined for their DNA-binding interactions, which are significant in understanding molecular interactions in biological systems. This research provides insights into the potential therapeutic applications of these derivatives (N. Raj, 2020). Also, studies on the silylation of N-(2-hydroxyphenyl)acetamide, related to N-(4-Acetyl-3-methylphenyl)acetamide, focus on the synthesis and structure of resulting heterocycles, contributing to knowledge in organometallic chemistry (N. Lazareva, A. Y. Nikonov, et al., 2017).

properties

IUPAC Name

N-(4-acetyl-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-10(12-9(3)14)4-5-11(7)8(2)13/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTARWPNYVATTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372028
Record name N-(4-Acetyl-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetyl-3-methylphenyl)acetamide

CAS RN

34956-31-5
Record name N-(4-Acetyl-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetamido-2'-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction was run in a 500 mL 3 neck round bottom (RB) fitted with a mechanical stirrer and reflux condenser. To 45 g (301.6 mmol) of 3-methylacetanilide in 240 mL of carbon disulfide under argon at RT was added 38.6 mL (542.8 mmol) of acetyl chloride with stirring. To the solution was then added 145 g (1.09 mol) of aluminum chloride in small portions over a 1 h period. After addition was complete the mixture was refluxed for 1 h and then allowed to cool and stand for 1 h. The supernatant carbon disulfide layer was decanted off and the very dark viscous lower layer was poured into a mixture of cracked ice and hydrochloric acid. The precipitate was collected and washed with 1 L of water. The solid was dried under high vacuum for 30 h at RT no provide 52.17 g (90%) of title amide in the form of a light tan solid which is used as the crude material in the following reaction.
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
38.6 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
145 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.